molecular formula C12H9BrCl2O4 B13666239 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one

Cat. No.: B13666239
M. Wt: 368.00 g/mol
InChI Key: CLLJHIAJQMDHKH-UHFFFAOYSA-N
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Description

This compound is a halogenated furanone derivative characterized by a 3,4-dichlorofuran-2(5H)-one core substituted with a 5-bromo-2,4-dimethoxyphenyl group.

Properties

Molecular Formula

C12H9BrCl2O4

Molecular Weight

368.00 g/mol

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C12H9BrCl2O4/c1-17-7-4-8(18-2)6(13)3-5(7)11-9(14)10(15)12(16)19-11/h3-4,11H,1-2H3

InChI Key

CLLJHIAJQMDHKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,4-dimethoxybenzaldehyde to form 5-bromo-2,4-dimethoxybenzaldehyde . This intermediate is then subjected to further reactions, including chlorination and cyclization, to yield the final product. The reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate and bromine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2,4-dimethoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring or furanone core. Key comparisons include:

Compound Name Substituents on Phenyl Ring Furanone Core Key Properties/Applications References
5-(4-Bromophenyl)-3,4-dichlorofuran-2(5H)-one 4-Bromo 3,4-Dichloro Intermediate in organic synthesis
3-(p-Chlorophenyl)-5-bromo-2(5H)-furanone (7e) 4-Chloro 5-Bromo Bromination product; thermal stability
3-(p-Fluorophenyl)-5-bromo-2(5H)-furanone (7f) 4-Fluoro 5-Bromo Sublimation-purified derivative
5-(2-Aminophenylamino)-3,4-dichlorofuran-2(5H)-one 2-Aminophenylamino 3,4-Dichloro Potential bioactive intermediate
  • Electron-Withdrawing vs.
  • Steric Effects: The 2,4-dimethoxy substitution introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to monosubstituted derivatives like 5-(4-bromophenyl)-3,4-dichlorofuranone .

Stability and Purification

  • Thermal Stability: Sublimation at 80°C under vacuum effectively purifies 5-bromo-3-arylfuranones (e.g., 7e), indicating that the target compound may also exhibit thermal stability suitable for sublimation .
  • Chromatographic Behavior: Silica gel chromatography often resolves furanone derivatives, though complex substituents (e.g., dimethoxy groups) may necessitate gradient elution .

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